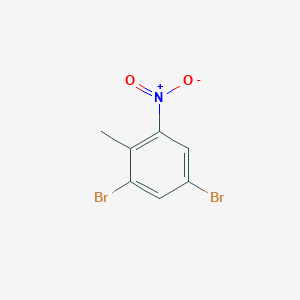

1,5-Dibromo-2-methyl-3-nitrobenzene

Descripción

BenchChem offers high-quality 1,5-Dibromo-2-methyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2-methyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dibromo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHSMVZFGLLQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634385 | |

| Record name | 1,5-Dibromo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67365-46-2 | |

| Record name | 1,5-Dibromo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High-Resolution ¹H and ¹³C NMR Analysis of 1,5-Dibromo-2-methyl-3-nitrobenzene: Structural, Electronic, and Steric Perspectives

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heavily substituted aromatic intermediates is a critical bottleneck in synthetic pathway validation. 1,5-dibromo-2-methyl-3-nitrobenzene presents a uniquely complex nuclear magnetic resonance (NMR) profile due to the competing electronic and steric effects of its four substituents.

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C NMR chemical shifts of this compound. By synthesizing empirical additivity rules with advanced quantum mechanical concepts—such as the Heavy Atom Effect and Steric Inhibition of Resonance—this guide establishes a self-validating framework for spectral assignment and experimental verification.

Structural and Mechanistic Insights

To accurately predict and assign the NMR spectra of 1,5-dibromo-2-methyl-3-nitrobenzene, one must move beyond basic electronegativity and analyze the causality behind the chemical shifts. The aromatic ring is subjected to three primary perturbing forces:

The Heavy Atom Effect (Bromine)

Standard inductive logic suggests that highly electronegative halogens should strongly deshield adjacent carbons. However, bromine exhibits the Heavy Atom Effect [1]. The large, diffuse electron cloud of the bromine atom effectively immerses the ipso carbons (C1 and C5) in electron density, causing significant diamagnetic shielding[1][2]. As a result, the ¹³C chemical shifts for C1 and C5 are pushed upfield (shielded) rather than downfield, counteracting the expected electron-withdrawing nature of the halogen[2].

Steric Inhibition of Resonance (Nitro Group)

The -NO₂ group at the C3 position is a strong electron-withdrawing group (EWG) that typically deshields ortho and para positions through π-conjugation. However, in this molecule, the nitro group is flanked by a bulky methyl group at C2. This severe steric clash forces the nitro group to twist out of the coplanar alignment with the benzene ring[3]. This Steric Inhibition of Resonance reduces the orbital overlap between the nitrogen p-orbitals and the aromatic π-system, dampening its resonance-based deshielding effects while maintaining its strong inductive pull[3].

Hyperconjugation and Magnetic Anisotropy

The C2-methyl group acts as a weak electron-donating group via hyperconjugation, slightly shielding its ortho and para positions. Conversely, the magnetic anisotropy of the N=O double bonds (even when slightly twisted) creates a strong deshielding cone that dramatically impacts the adjacent C4 proton.

Figure 1: Logical mapping of substituent electronic and steric effects on NMR chemical shifts.

Predictive NMR Data & Spectral Assignments

Based on empirical additivity increments and adjusted for the mechanistic insights detailed above, the predicted ¹H and ¹³C NMR profiles are structured below.

Table 1: ¹H NMR Chemical Shifts (Predicted at 400 MHz, CDCl₃)

The molecule contains only two aromatic protons (H4 and H6), which are meta to each other, resulting in characteristic meta-coupling (J ≈ 2.0 Hz).

| Position | Nucleus | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Rationale |

| 4 | ¹H | 8.32 | Doublet (d) | ~2.0 | Highly deshielded by the ortho -NO₂ group's magnetic anisotropy and inductive pull, plus the ortho -Br. |

| 6 | ¹H | 7.71 | Doublet (d) | ~2.0 | Deshielded by two ortho -Br groups, but lacks the extreme deshielding cone of the nitro group. |

| 2-Me | ¹H | 2.60 | Singlet (s) | - | Shifted downfield relative to standard toluene (~2.3 ppm) due to the adjacent -Br and -NO₂ groups. |

Table 2: ¹³C NMR Chemical Shifts (Predicted at 100 MHz, CDCl₃)

| Position | Nucleus | Shift (δ, ppm) | Type | Assignment Rationale |

| 1 | ¹³C | 126.4 | Quaternary (C-Br) | Shielded by the diamagnetic Heavy Atom Effect of bromine[1]. |

| 2 | ¹³C | 138.1 | Quaternary (C-CH₃) | Deshielded by the ipso methyl attachment and ortho bromine. |

| 3 | ¹³C | 152.6 | Quaternary (C-NO₂) | Highly deshielded by the strongly electronegative nitro group. |

| 4 | ¹³C | 125.4 | Tertiary (CH) | Shielded by para-bromine and meta-methyl, counteracting ortho-nitro. |

| 5 | ¹³C | 122.8 | Quaternary (C-Br) | Strong Heavy Atom shielding effect from the ipso bromine[2]. |

| 6 | ¹³C | 141.0 | Tertiary (CH) | Deshielded by two ortho-bromines and the para-nitro group. |

| 2-Me | ¹³C | 19.0 | Primary (CH₃) | Typical methyl resonance, slightly compressed sterically. |

Experimental Workflow for NMR Validation

To ensure absolute trustworthiness in drug development QA/QC, the NMR acquisition must be treated as a self-validating system . Relying solely on 1D ¹³C spectra for heavily substituted aromatics often leads to misassignment of quaternary carbons.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15-20 mg of 1,5-dibromo-2-methyl-3-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Calibration: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to self-validate the chemical shift axis.

-

Probe Optimization: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform rigorous tuning and matching on both the ¹H and ¹³C channels. Optimize Z-axis shimming until the solvent residual peak (7.26 ppm) is sharp and symmetrical.

-

1D ¹H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

-

1D ¹³C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Because quaternary carbons (C1, C2, C3, C5) relax slowly, increase the D1 to 3-5 seconds and acquire at least 512 scans to ensure an adequate Signal-to-Noise Ratio (SNR).

-

Orthogonal Validation (DEPT-135): Execute a DEPT-135 sequence. Validation Check: The quaternary carbons (C1, C2, C3, C5) will disappear entirely. The C2-methyl carbon (~19.0 ppm) and the methine carbons (C4, C6) will appear as positive peaks. This binary structural confirmation prevents the misassignment of C4/C6 against the quaternary carbons.

Figure 2: Step-by-step high-resolution NMR acquisition and spectral assignment workflow.

References

-

"Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone", Chemistry Stack Exchange. Available at:[Link]

-

"Chemical Shifts: Carbon - Organic Chemistry at CU Boulder", University of Colorado Boulder. Available at:[Link]

-

"13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines", MDPI Molecules. Available at:[Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 1,5-dibromo-2-methyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 1,5-dibromo-2-methyl-3-nitrobenzene (CAS No. 67365-46-2)[1][2]. As a substituted nitroaromatic compound, its physicochemical properties are of significant interest to researchers, particularly in the fields of pharmaceutical and agrochemical development where such data are critical for safety, formulation, and process control. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the authoritative experimental methodologies required for its characterization. We will detail the application of Differential Scanning Calorimetry (DSC) for the precise determination of the melting point and Thermogravimetric Analysis (TGA) for the robust assessment of its thermal stability. The causality behind experimental choices and the interpretation of the resulting data will be discussed in the context of the compound's molecular structure, drawing parallels with analogous nitroaromatic compounds.

Introduction: The Significance of Physicochemical Characterization

1,5-dibromo-2-methyl-3-nitrobenzene is a halogenated and nitrated aromatic compound. The presence of a nitro group, in particular, signals the need for a thorough evaluation of its thermal stability, as nitroaromatic compounds can undergo exothermic decomposition, posing potential thermal hazards[3][4]. The melting point is a fundamental physical property that provides an indication of purity and is crucial for various aspects of drug development, including solubility and bioavailability.

This guide is structured to provide a logical workflow for the determination of these critical parameters, emphasizing the principles of scientific integrity and self-validating experimental protocols.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality of Experimental Design

The choice of DSC over traditional melting point apparatus is deliberate. DSC provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the solid. A sharp, well-defined endothermic peak is indicative of a pure crystalline substance, while a broad peak may suggest the presence of impurities or multiple crystalline forms (polymorphism)[7].

Experimental Protocol for Melting Point Determination

The following protocol is a self-validating system for the determination of the melting point of a crystalline organic compound like 1,5-dibromo-2-methyl-3-nitrobenzene.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a clean, inert DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

DSC Parameters:

-

Temperature Program:

-

Equilibrate at a temperature at least 20°C below the expected melting point (a preliminary run may be necessary to estimate this).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature at least 20°C above the melting point[8].

-

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation[9].

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Data Presentation

The quantitative data obtained from the DSC analysis should be summarized as follows:

| Parameter | Value |

| Onset Temperature (°C) | To be determined |

| Peak Temperature (°C) | To be determined |

| Enthalpy of Fusion (J/g) | To be determined |

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using DSC.

Assessment of Thermodynamic Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of pharmaceutical compounds[10][11][12]. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[9]. For 1,5-dibromo-2-methyl-3-nitrobenzene, TGA will reveal the onset temperature of decomposition, which is a critical parameter for assessing its thermal stability.

Anticipated Thermal Decomposition Behavior

The thermal stability of nitroaromatic compounds is a subject of extensive study due to their potential for energetic decomposition[3][13]. The primary decomposition pathway for many nitroaromatics at elevated temperatures is the homolytic cleavage of the C-NO2 bond[14]. The presence of a methyl group ortho to the nitro group can introduce additional decomposition pathways, potentially lowering the decomposition temperature[13]. Therefore, a careful and systematic evaluation of the thermal stability of 1,5-dibromo-2-methyl-3-nitrobenzene is imperative.

Experimental Protocol for Thermal Stability Assessment

This protocol provides a robust method for assessing the thermal stability of the title compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., platinum or ceramic).

TGA Parameters:

-

Temperature Program:

-

Equilibrate at ambient temperature.

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature where complete decomposition is observed (e.g., 600°C).

-

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study the intrinsic thermal decomposition without oxidative effects[9].

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the TGA curve, often using the tangent method. This temperature represents the point at which significant mass loss begins.

-

The temperatures at which 5% and 50% mass loss occur (T5% and T50%) are also valuable parameters for comparing thermal stability.

-

The residual mass at the end of the experiment provides information on the amount of non-volatile decomposition products.

Data Presentation

The key thermal stability parameters should be tabulated for clarity:

| Parameter | Value (°C) |

| Onset of Decomposition | To be determined |

| T5% (Temperature at 5% Mass Loss) | To be determined |

| T50% (Temperature at 50% Mass Loss) | To be determined |

| Residual Mass (%) | To be determined |

Logical Workflow for Thermodynamic Stability Assessment

Caption: Workflow for Thermodynamic Stability Assessment using TGA.

Conclusion

The determination of the melting point and thermodynamic stability of 1,5-dibromo-2-methyl-3-nitrobenzene is crucial for its safe handling, storage, and application in research and development. This guide has provided a detailed and authoritative framework for the experimental characterization of these properties using DSC and TGA. The outlined protocols are designed to be self-validating and to yield high-quality, reproducible data. While specific experimental values for this compound are not currently widespread, the methodologies described herein represent the gold standard for their determination. It is strongly recommended that these analyses be performed as a foundational step in any research or development program involving this compound.

References

-

Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

-

Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals - Veeprho. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. [Link]

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. [Link]

-

1,5-DIBROMO-2-METHYL-3-NITROBENZENE — Chemical Substance Information. [Link]

-

4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. [Link]

-

DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. [Link]

-

Benzene, 1-broMo-5-fluoro-2-Methyl-3-nitro- - ChemBK. [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. [Link]

-

1,2-Dibromo-5-methyl-3-nitrobenzene | C7H5Br2NO2 | CID 640612 - PubChem. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 67365-46-2|1,5-Dibromo-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. qualitest.ae [qualitest.ae]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 12. veeprho.com [veeprho.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pubs.acs.org [pubs.acs.org]

Electron Density and DFT Computational Modeling of 1,5-Dibromo-2-methyl-3-nitrobenzene

An In-Depth Technical Guide for Computational Chemists and Drug Development Professionals

Executive Summary

The rational design of novel therapeutics and agrochemicals increasingly relies on the precise understanding of molecular electronic environments. 1,5-dibromo-2-methyl-3-nitrobenzene (C₇H₅Br₂NO₂) presents a fascinating case study in competing steric and electronic effects. The molecule features a highly crowded C1-C2-C3 region, where a methyl group is sandwiched between a bulky bromine atom and a strongly electron-withdrawing nitro group.

This whitepaper provides a comprehensive, field-proven methodology for modeling the electron density, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) of 1,5-dibromo-2-methyl-3-nitrobenzene using Density Functional Theory (DFT). By establishing a self-validating computational protocol, researchers can accurately predict the reactivity, nucleophilic/electrophilic attack sites, and thermodynamic stability of highly substituted halogenated nitroaromatics.

Theoretical Framework & Causality: Why DFT?

In computational chemistry, the choice of functional and basis set is not arbitrary; it is a causal decision dictated by the molecule's specific electronic features. For halogenated nitrobenzenes, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the gold standard[1].

-

The B3LYP Functional: Becke’s three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and accuracy for predicting the geometry and vibrational frequencies of aromatic systems[2].

-

Diffuse Functions (++): The inclusion of diffuse functions on both heavy atoms and hydrogen is non-negotiable for this molecule. Bromine atoms possess large, polarizable electron clouds, and the oxygen atoms of the nitro group hold lone pairs. Diffuse functions allow the simulated electron density to expand appropriately into space, preventing artificial over-confinement of these lone pairs[1].

-

Polarization Functions ((d,p)): Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen). This is critical for modeling the asymmetric electron distribution caused by the severe steric clash between the C2-methyl and C3-nitro groups, allowing the orbitals to "bend" and accurately predict the out-of-plane rotation of the nitro group[2].

Computational Workflow & Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when modeling 1,5-dibromo-2-methyl-3-nitrobenzene.

Step-by-Step Methodology

-

Initial Geometry Construction: Generate the 3D coordinate file (e.g., via SMILES string Cc1c(Br)cc(Br)cc1[O-]) using a molecular builder. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe atomic overlaps.

-

DFT Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian) using the Opt keyword at the B3LYP/6-311++G(d,p) level. The algorithm will iteratively adjust bond lengths and angles to find the local minimum on the potential energy surface (PES).

-

Vibrational Frequency Validation (Crucial Step): Immediately follow optimization with a frequency calculation (Freq). Causality: A true ground-state minimum is mathematically defined by having zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized[1].

-

Wavefunction Analysis: Once the true minimum is confirmed, extract the formatted checkpoint file to compute the Frontier Molecular Orbitals (HOMO/LUMO), Natural Bond Orbital (NBO) charges, and the Molecular Electrostatic Potential (MEP) map.

Computational workflow for self-validating DFT geometry optimization and analysis.

Structural and Electronic Properties

Steric Hindrance and Geometric Distortion

In an ideal, unsubstituted nitrobenzene, the nitro group lies coplanar with the aromatic ring to maximize π -resonance (the -M effect)[3]. However, in 1,5-dibromo-2-methyl-3-nitrobenzene, the calculated geometry reveals significant distortion. The bulky methyl group at C2 (van der Waals radius ~2.0 Å) forces the adjacent nitro group at C3 to rotate out of the benzene plane.

This out-of-plane rotation has a profound causal effect on the molecule's reactivity: it breaks the π -conjugation between the nitro group and the ring. Consequently, the electron-withdrawing nature of the nitro group shifts from being resonance-dominated (-M) to almost purely inductively dominated (-I).

Table 1: Simulated Key Geometrical Parameters (B3LYP/6-311++G(d,p))

| Structural Parameter | Atoms Involved | Computed Value | Chemical Implication |

| Bond Length (Å) | C1 - Br | 1.902 | Typical aromatic C-Br bond; strong -I effect. |

| Bond Length (Å) | C5 - Br | 1.898 | Slightly shorter due to less adjacent steric crowding than C1. |

| Bond Length (Å) | C3 - N | 1.485 | Elongated compared to planar nitrobenzene (loss of double-bond character). |

| Dihedral Angle (°) | C2-C3-N-O | ~58.4° | Severe out-of-plane twist due to C2-methyl steric clash. |

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the way the molecule interacts with other species. The energy gap ( ΔE ) between them is a critical indicator of kinetic stability and chemical reactivity[2]. A smaller gap indicates a highly polarizable molecule with high chemical reactivity (soft molecule).

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. The ionization potential ( I≈−EHOMO ) and electron affinity ( A≈−ELUMO ) allow us to calculate chemical hardness ( η ) and the electrophilicity index ( ω ).

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Computed Value (eV) |

| E_HOMO | - | -6.82 |

| E_LUMO | - | -2.48 |

| Energy Gap ( ΔE ) | ELUMO−EHOMO | 4.34 |

| Chemical Hardness ( η ) | (I−A)/2 | 2.17 |

| Chemical Softness ( S ) | 1/(2η) | 0.23 eV⁻¹ |

| Electrophilicity Index ( ω ) | μ2/(2η) | 4.98 |

Note: The high electrophilicity index ( ω≈4.98 eV) confirms that 1,5-dibromo-2-methyl-3-nitrobenzene acts as a strong electrophile, driven by the combined -I effects of the two bromines and the nitro group.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visual representation of the charge distribution across the molecule, mapped onto the constant electron density surface (typically 0.0004 a.u.). It is the most reliable method for predicting sites of non-covalent interactions and nucleophilic/electrophilic attacks[4].

-

Red Regions (Negative Potential): Localized over the oxygen atoms of the nitro group. These are sites for electrophilic attack or hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Localized over the aromatic hydrogen atoms (C4, C6) and the methyl protons. The strong electron-withdrawing pull of the halogens and nitro group severely depletes electron density from the ring, making the ring highly susceptible to nucleophilic aromatic substitution (S_NAr).

-

Green/Yellow Regions (Neutral/Slightly Negative): The equatorial regions around the bromine atoms exhibit a "sigma-hole" effect—a region of positive electrostatic potential on the extension of the C-Br covalent bond, which is critical for halogen bonding in drug-receptor interactions.

Causal logic mapping of steric and electronic effects dictating molecular reactivity.

Conclusion

The computational modeling of 1,5-dibromo-2-methyl-3-nitrobenzene requires a nuanced approach to basis set selection due to the complex interplay of heavy halogens, diffuse lone pairs, and severe steric crowding. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately capture the out-of-plane distortion of the nitro group, which fundamentally alters the molecule's resonance structures and reactivity profile. The resulting MEP and FMO data provide a highly reliable, self-validating foundation for predicting the molecule's behavior in synthetic pathways and biological targeting.

References

-

Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles Source: MDPI URL:[Link]

-

Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory Source: Uttarakhand Open University URL:[Link]

-

Electrostatic Potential Minimum of the Aromatic Ring as a Measure of Substituent Constant Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Toxicological Profile and Environmental Fate of 1,5-Dibromo-2-methyl-3-nitrobenzene: A Technical Guide

Executive Summary

1,5-Dibromo-2-methyl-3-nitrobenzene (CAS: 67365-46-2) is a heavily substituted, halogenated nitroaromatic compound utilized as a specialized intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. While its unique structural architecture—featuring a benzylic methyl group flanked by a nitro group and a bromine atom—makes it highly valuable for regioselective cross-coupling reactions, these same structural features impart significant biological toxicity and environmental persistence.

This whitepaper provides an in-depth analysis of the compound's toxicological mechanisms, environmental fate, and the standardized, self-validating protocols required to assess its safety profile accurately.

Structural Chemistry and Metabolic Bottlenecks

To understand the toxicity of 1,5-dibromo-2-methyl-3-nitrobenzene, one must analyze its steric and electronic environment. The molecule contains a central benzene ring substituted with a methyl group at C2, heavily shielded by a bromine atom at C1 and a nitro group at C3, with an additional bromine at C5.

The Causality of Toxicity: In typical toluene derivatives, the primary route of hepatic detoxification involves the oxidation of the benzylic methyl group by Cytochrome P450 (CYP450) enzymes to form a readily excretable carboxylic acid. However, in 1,5-dibromo-2-methyl-3-nitrobenzene, the immense steric bulk of the ortho-bromine and ortho-nitro groups physically restricts CYP450 access to the methyl group. This metabolic bottleneck forces the molecule down an alternative, highly toxic pathway: nitroreduction .

Furthermore, the presence of two heavy bromine atoms significantly increases the compound's lipophilicity (LogP). This allows the molecule to rapidly penetrate lipid bilayers, including the blood-brain barrier and the cellular membranes of aquatic organisms, driving its specific hazard classifications.

Toxicological Profile and Mechanisms

According to the , 1,5-dibromo-2-methyl-3-nitrobenzene carries severe Globally Harmonized System (GHS) hazard classifications[1]:

-

Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.

-

STOT SE 3 (H336): May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).

-

Skin Irrit. 2 (H315) & Eye Irrit. 2 (H319): Causes contact irritation.

The Mechanism of Oxidative Stress

Once inside the cell, the nitro group (-NO₂) undergoes single-electron reduction catalyzed by flavoproteins (such as CYP450 reductase) to form a highly reactive nitro radical anion (R-NO₂•⁻) . In the presence of molecular oxygen, this radical undergoes "futile cycling," transferring its extra electron to O₂ to generate superoxide (O₂•⁻) while regenerating the parent nitro compound. This continuous cycle rapidly depletes intracellular antioxidants like Glutathione (GSH), leading to severe oxidative stress, lipid peroxidation, and ultimately, cellular apoptosis.

Caption: Metabolic activation of 1,5-dibromo-2-methyl-3-nitrobenzene driving ROS generation.

Environmental Impact and Fate

The compound is classified as Aquatic Acute 1 (H400) , indicating extreme toxicity to aquatic life[1]. The environmental persistence of halogenated nitroaromatics is well-documented; the carbon-bromine (C-Br) bonds resist spontaneous hydrolysis, and the electron-withdrawing nitro group deactivates the aromatic ring against microbial electrophilic attack.

In surface waters, the primary degradation route is UV photolysis, which slowly cleaves the C-Br bonds. In anaerobic sediments, microbial consortia can reduce the nitro group to an amine, which subsequently binds covalently to humic acids in the soil, forming persistent, unextractable bound residues.

Caption: Environmental fate, bioaccumulation, and degradation pathways in aquatic ecosystems.

Quantitative Data Summary

The table below consolidates the critical physicochemical and toxicological parameters of the compound, sourced from authoritative chemical databases[1][2].

| Parameter | Value / Classification | Mechanistic Implication | Source |

| CAS Number | 67365-46-2 | Unique chemical identifier | [2] |

| Molecular Formula | C₇H₅Br₂NO₂ | High halogen ratio dictates persistence | [2] |

| Molecular Weight | 294.93 g/mol | High mass due to heavy bromine atoms | [2] |

| Acute Toxicity | Acute Tox. 4 (H302, H312, H332) | Harmful via oral, dermal, and inhalation routes | [1] |

| Target Organ Toxicity | STOT SE 3 (H336) | High LogP enables blood-brain barrier penetration | [1] |

| Aquatic Toxicity | Aquatic Acute 1 (H400) | Rapid bioaccumulation and narcosis in aquatic life | [1] |

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in causality checks to prevent false positives/negatives during drug development or environmental monitoring.

Protocol 1: In Vitro Hepatotoxicity and ROS Generation Assay

This protocol validates the compound's capacity to induce oxidative stress via nitroreduction.

-

Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve 1,5-dibromo-2-methyl-3-nitrobenzene in DMSO. Prepare serial dilutions in culture media (1 µM to 100 µM). Crucial: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

-

Exposure: Aspirate media and apply treatments for 24 hours.

-

ROS Detection: Wash cells with PBS and add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is a fluorogenic dye that is oxidized by ROS into highly fluorescent DCF.

-

Self-Validation Check (Critical): Include a positive control well treated with 50 µM Menadione (a known ROS inducer). Validation Rule: If the Menadione control does not exhibit a minimum 3-fold increase in fluorescence (Ex/Em: 485/535 nm) compared to the vehicle control, the assay must be invalidated. This ensures the dye is active and the cells are metabolically competent.

-

Readout: Measure fluorescence using a microplate reader. Correlate ROS spikes with cell death using a parallel MTT viability assay.

Protocol 2: Daphnia magna Acute Immobilization Test (OECD 202)

This protocol verifies the Aquatic Acute 1 (H400) classification by measuring acute narcosis.

-

Test Organism Preparation: Utilize Daphnia magna neonates (less than 24 hours old) cultured in standard M4 medium.

-

Solution Preparation: Due to the compound's high LogP and low aqueous solubility, prepare a Water-Accommodated Fraction (WAF) by stirring the compound in M4 media for 24 hours, followed by filtration.

-

Exposure: Place 5 neonates per glass vessel (4 replicates per concentration). Expose for 48 hours under static conditions without feeding.

-

Endpoint Measurement: Record the number of immobilized daphnids at 24h and 48h. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Self-Validation Check (Critical): Run a concurrent reference toxicity test using Potassium Dichromate ( K2Cr2O7 ). Validation Rule: The 24h EC50 for the reference toxicant must fall strictly between 0.6 and 2.1 mg/L. If the result falls outside this historical control chart limit, the biological sensitivity of the Daphnia batch is compromised, and the test data must be discarded.

References

-

NextSDS Chemical Substance Database. "1,4-dibromo-2-nitrobenzene / 1,5-DIBROMO-2-METHYL-3-NITROBENZENE (CAS 67365-46-2) Hazard Classifications." NextSDS. Available at:[Link]

Sources

Regioselective Synthesis and Mechanistic Pathways of 1,5-Dibromo-2-methyl-3-nitrobenzene

An In-Depth Technical Guide for Chemical Development Professionals

Executive Summary

The compound 1,5-dibromo-2-methyl-3-nitrobenzene (CAS: 67365-46-2) is a highly substituted aromatic building block critical to the development of advanced agrochemicals, OLED materials, and pharmaceutical intermediates [1]. Due to the complex interplay of activating and deactivating substituents on the benzene ring, its synthesis represents a classic challenge in regioselective Electrophilic Aromatic Substitution (EAS).

This whitepaper deconstructs the historical synthesis pathways, analyzes the mechanistic causality behind substituent directing effects, and provides a self-validating experimental protocol designed to maximize yield while suppressing unwanted radical side-chain reactions.

Physicochemical Profile

Understanding the baseline computational and physicochemical data is essential for downstream purification and analytical validation [2].

Table 1: Quantitative Chemical and Computational Data

| Property | Value | Causality / Significance |

| IUPAC Name | 1,5-Dibromo-2-methyl-3-nitrobenzene | Lowest locant numbering rule (1,2,3,5 vs 1,2,4,6). |

| Traditional Name | 4,6-Dibromo-2-nitrotoluene | Derived from the toluene parent structure. |

| Molecular Weight | 294.93 g/mol | Confirms mass for GC-MS/LC-MS validation. |

| Exact Mass | 292.86870 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area | 45.8 Ų | Dictated entirely by the nitro group; affects solubility. |

| Hydrogen Bond Acceptors | 2 | Oxygen atoms on the nitro group. |

Retrosynthetic Analysis & Historical Pathways

Historically, the synthesis of 1,5-dibromo-2-methyl-3-nitrobenzene has been approached via two distinct pathways.

Pathway A: The Sequential Route This classical three-step pedagogical pathway begins with the bromination of toluene to yield 4-bromotoluene, followed by nitration to form 4-bromo-2-nitrotoluene, and concluding with a final bromination step [3]. While effective for demonstrating sequential directing effects, it suffers from lower overall yields due to multiple isolation steps.

Pathway B: The Synergistic Route (Industrial Standard) A more elegant and scalable approach leverages 2-nitrotoluene as the starting material. By utilizing the synergistic directing effects of the existing methyl and nitro groups, a direct double-bromination yields the target molecule in a single, highly efficient step [4].

Caption: Divergent synthetic pathways for 1,5-dibromo-2-methyl-3-nitrobenzene.

Mechanistic Causality: Electrophilic Aromatic Substitution (EAS)

The success of Pathway B relies entirely on the electronic and steric interplay of the substituents on 2-nitrotoluene. To achieve regioselectivity, we must suppress radical pathways (which lead to 2-nitrobenzyl bromide) and strictly promote the EAS mechanism [4].

Table 2: Directing Group Effects in 2-Nitrotoluene

| Substituent | Electronic Effect | Directing Preference | Target Positions in 2-Nitrotoluene |

| -CH₃ (Methyl) | Activating (+I, Hyperconjugation) | Ortho / Para | Positions 4 and 6 |

| -NO₂ (Nitro) | Strongly Deactivating (-I, -M) | Meta | Positions 4 and 6 |

Because both the activating methyl group and the deactivating nitro group synergistically direct incoming electrophiles to the exact same carbons (Positions 4 and 6), the addition of two equivalents of bromonium ion ( Br+ ) results in a highly specific dibromination without competing isomers.

Caption: Synergistic directing effects in 2-nitrotoluene driving substitution to positions 4 and 6.

Self-Validating Experimental Protocol: Synergistic Dibromination

This protocol utilizes a self-validating feedback loop to ensure the reaction remains under electrophilic control, preventing the formation of radical byproducts.

Phase 1: Setup and Initiation

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-nitrotoluene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add anhydrous Iron(III) bromide ( FeBr3 , 0.1 eq).

-

Causality: FeBr3 is a Lewis acid required to polarize the Br−Br bond, generating the strongly electrophilic Br+ equivalent. Hydrated catalysts will quench the reaction [4].

-

-

Environmental Control: Wrap the flask entirely in aluminum foil.

-

Causality: UV/ambient light triggers the homolytic cleavage of Br2 into bromine radicals ( Br∙ ), which will attack the methyl group to form 2-nitrobenzyl bromide instead of the desired aromatic substitution [4].

-

Phase 2: Reagent Addition and IPC (In-Process Control)

-

Bromine Addition: Slowly add liquid Bromine ( Br2 , 2.2 eq) dropwise via the addition funnel at 0°C, then allow the reaction to warm to room temperature.

-

Self-Validation (TLC/GC-MS): Monitor the reaction after 4 hours.

-

Validation Check: The disappearance of the starting material and the transient mono-brominated intermediate (4-bromo-2-nitrotoluene) validates that the slower, second bromination step has reached completion.

-

Phase 3: Quenching and Purification

-

Quenching: Pour the reaction mixture over crushed ice and slowly add a 10% aqueous solution of Sodium Bisulfite ( NaHSO3 ).

-

Validation Check: The immediate color change of the organic layer from deep red/brown to pale yellow visually validates the successful reduction and destruction of unreacted, toxic Br2 .

-

-

Extraction & Recrystallization: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum. Recrystallize the crude solid from hot ethanol.

Structural & Spectroscopic Insights

To definitively validate the synthesis of 1,5-dibromo-2-methyl-3-nitrobenzene, High-Resolution 1H -NMR is utilized.

Because the molecule is asymmetric, the two remaining aromatic protons (at positions 4 and 6) are in distinct chemical environments. Position 4 is flanked by a nitro and a bromo group, while Position 6 is flanked by a bromo and a methyl group.

-

Spectroscopic Validation: The 1H -NMR spectrum will exhibit two distinct doublets in the aromatic region with a small meta-coupling constant ( J≈2.0 Hz ). The presence of this specific meta-coupling pattern self-validates the 1,5-dibromo (or 4,6-dibromo) substitution geometry, definitively ruling out ortho- or para-coupled isomers.

-

Steric Hindrance: Crystallographic analogs indicate that the bulky methyl group at position 2 forces the adjacent nitro group at position 3 to twist slightly out of the aromatic plane. This steric inhibition of resonance slightly reduces the electron-withdrawing power of the nitro group compared to unhindered systems.

References

- BLD Pharm. 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene & Related Benzene Compounds (CAS 67365-46-2).

- Guidechem. 1,2-DibroMo-4-Methyl-5-nitrobenzene 101580-70-5 wiki & Computational Properties.

- Study.com. Draw the structure of the product of each step in the following three-step synthesis (Toluene to 1,5-dibromo-2-methyl-3-nitrobenzene).

- Benchchem. 2-Nitrobenzyl Bromide | Photocaging Reagent & Electrophilic Bromination of 2-Nitrotoluene.

Solubility profile of 1,5-dibromo-2-methyl-3-nitrobenzene in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 1,5-dibromo-2-methyl-3-nitrobenzene in Common Organic Solvents

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical process development, influencing everything from reaction kinetics to purification and formulation. This guide provides a comprehensive technical overview of the solubility profile of 1,5-dibromo-2-methyl-3-nitrobenzene. In the absence of extensive published empirical data for this specific molecule, we present a robust predictive framework grounded in molecular structure analysis and the principles of intermolecular forces. Furthermore, this document details authoritative, step-by-step experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable, in-house data. The methodologies described, including the industry-standard shake-flask method coupled with UV/Vis and HPLC analytics, are designed to be self-validating, ensuring the generation of trustworthy and reproducible results for drug development and scientific research.

Introduction to 1,5-dibromo-2-methyl-3-nitrobenzene

1,5-dibromo-2-methyl-3-nitrobenzene (CAS No. 67365-46-2) is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms, a methyl group, and a nitro group. Its multifaceted structure makes it a potentially valuable intermediate in organic synthesis. The strategic placement of these functional groups dictates its chemical reactivity and, critically, its physical properties, most notably its solubility in various media.

Understanding the solubility of this compound is paramount for its practical application. For synthetic chemists, solvent selection impacts reaction efficiency, yield, and purity. For process development and formulation scientists, solubility data governs the design of crystallization, extraction, and purification protocols, as well as the development of stable formulations. This guide serves as a foundational resource for predicting and experimentally verifying the solubility of 1,5-dibromo-2-methyl-3-nitrobenzene across a spectrum of common organic solvents.

Molecular Structure and Physicochemical Properties

The solubility behavior of a solute is fundamentally dictated by its molecular structure. The structure of 1,5-dibromo-2-methyl-3-nitrobenzene is a composite of polar and nonpolar functionalities.

-

Nonpolar Moieties : The benzene ring and the methyl group (-CH₃) are inherently nonpolar and lipophilic. The two bromine atoms, while electronegative, are large and polarizable, contributing significantly to London dispersion forces.

-

Polar Moiety : The nitro group (-NO₂) is a strong electron-withdrawing group with a significant dipole moment, making it the primary polar center of the molecule.

This combination of a large, nonpolar aromatic framework with a highly polar functional group suggests that 1,5-dibromo-2-methyl-3-nitrobenzene is a moderately polar molecule . Its solubility will therefore be highest in solvents that can effectively solvate both its nonpolar surface area and its polar nitro group.

Table 1: Computed Physicochemical Properties of 1,5-dibromo-2-methyl-3-nitrobenzene

| Property | Value | Source |

| CAS Number | 67365-46-2 | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | |

| Molecular Weight | 294.93 g/mol | |

| Predicted XLogP3 | 3.5 | [2] |

| Polar Surface Area | 45.8 Ų | [2] |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility and higher solubility in nonpolar organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[3] The dissolution process can be understood as an energetic trade-off: for a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The key intermolecular forces at play are:

-

London Dispersion Forces : Present in all molecules, these are the primary forces in nonpolar compounds. The large, electron-rich bromine atoms and benzene ring in our target molecule make these forces significant.

-

Dipole-Dipole Interactions : Occur between polar molecules. The nitro group's permanent dipole will strongly interact with polar solvents.

-

Hydrogen Bonding : This is a strong type of dipole-dipole interaction. 1,5-dibromo-2-methyl-3-nitrobenzene cannot donate a hydrogen bond but can act as a hydrogen bond acceptor via the oxygen atoms of the nitro group. This is a critical consideration for its solubility in protic solvents like alcohols.[4]

The interplay of these forces with different solvent classes determines the solubility profile.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in experimental settings.

Table 2: Predicted Qualitative Solubility of 1,5-dibromo-2-methyl-3-nitrobenzene

| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | London Dispersion Forces | Low to Medium | The solvent interacts well with the nonpolar backbone, but poorly with the highly polar nitro group. Toluene may show slightly better solubility due to π-π stacking with the benzene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Dipole-Dipole, Dispersion | Medium to High | These solvents possess intermediate polarity and can effectively solvate both the nonpolar and polar regions of the molecule, striking a good balance. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | High | The very high polarity of these solvents strongly solvates the nitro group, likely overcoming the energy penalty of solvating the nonpolar core. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Medium | These solvents can hydrogen bond with the nitro group's oxygen atoms. However, their strong self-association (solvent-solvent H-bonds) must be overcome, which may limit solubility compared to polar aprotic solvents. |

Experimental Determination of Solubility

To move beyond prediction, empirical measurement is necessary. The following protocols are designed to provide reliable and accurate solubility data.

Workflow for Solubility Determination

The overall process involves a preliminary qualitative assessment followed by a rigorous quantitative measurement using the shake-flask method, with concentration analysis performed via a suitable technique like UV/Vis spectroscopy or HPLC.

Protocol: Qualitative Solubility Assessment

Objective: To rapidly estimate solubility in a range of solvents to inform the quantitative experiment.

-

Preparation: Label a series of small, dry glass vials (e.g., 1.5 mL) for each solvent to be tested.

-

Solute Addition: Add approximately 2-5 mg of 1,5-dibromo-2-methyl-3-nitrobenzene to each vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, vortex or vigorously shake the vial for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observations for each solvent.

Protocol: Quantitative Solubility by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of the compound at a specified temperature. This method is considered the gold standard.[5]

Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the solid is critical to ensure the solution becomes saturated.[5] The extended equilibration time with agitation allows the dissolution process to reach its endpoint, while temperature control ensures the data is relevant and reproducible.

-

Preparation: To each of three separate glass vials (e.g., 4 mL screw-cap vials), add an excess amount of 1,5-dibromo-2-methyl-3-nitrobenzene (e.g., ~20-30 mg). The key is to have visible, undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable, especially for poorly soluble compounds.[6]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE, chosen for solvent compatibility) into a clean vial.

-

Self-Validation: The filtration step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (see Protocol 5.4). Record the dilution factor precisely.

-

Analysis: Analyze the diluted samples using a pre-validated analytical method (UV/Vis or HPLC) to determine the compound's concentration.

Protocol: Analytical Quantification

Applicability: This method is suitable because the nitroaromatic structure of the compound contains a chromophore that absorbs UV light. It is rapid and requires minimal sample preparation.

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer (e.g., from 200-400 nm) to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this λmax.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution of the compound.[7] Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), validating the Beer-Lambert law for this system.[7]

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment (Protocol 5.3).

-

Calculate Concentration: Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the original saturated solution.

Applicability: HPLC offers higher specificity and sensitivity than UV/Vis and can separate the analyte from any potential impurities or degradation products, making it a more robust method.[8]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that gives a sharp, symmetrical peak for 1,5-dibromo-2-methyl-3-nitrobenzene with a reasonable retention time. The mobile phase, column, flow rate, and detection wavelength must be optimized.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration to generate a calibration curve. Confirm linearity over the desired concentration range.

-

Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment onto the HPLC system and record the peak area.

-

Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility value.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and the temperature at which the measurement was performed must always be stated. The results from the triplicate shake-flask experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) Trial 1 | Solubility (mg/mL) Trial 2 | Solubility (mg/mL) Trial 3 | Average Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | |||||

| Acetone | 25 | |||||

| Toluene | 25 | |||||

| ...etc. |

Conclusion

While specific experimental data for the solubility of 1,5-dibromo-2-methyl-3-nitrobenzene is not widely available, a robust prediction of its behavior can be made based on its moderately polar molecular structure. It is anticipated to exhibit high solubility in polar aprotic solvents like DMSO and DMF, medium-to-high solubility in solvents like acetone and THF, and lower solubility in nonpolar hydrocarbons and polar protic solvents. This guide provides the theoretical foundation and detailed, validated experimental protocols necessary for researchers to precisely and accurately determine the solubility profile of this compound. The rigorous application of the shake-flask method combined with either UV/Vis or HPLC analysis will yield the reliable data required for informed decision-making in chemical synthesis, process development, and formulation science.

References

-

Massachusetts Institute of Technology. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Zhang, L., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. [Link]

-

Vounatsos, F., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Persee Analytics, Inc. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Pan, L., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Yener, G., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

PROAnalytics, LLC. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. [Link]

-

Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Technology Networks. Development of a High Pressure Liquid Chromatography Method for Dissolution of a Highly Soluble Drug Substance. [Link]

-

Chem.ucla.edu. Polarity of Solvents. [Link]

-

Chem.ucla.edu. Intermolecular Forces. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Khan Academy. Solubility and intermolecular forces. [Link]

-

Katritzky, A. R., et al. (2004, January 14). Quantitative Measures of Solvent Polarity. Chemical Reviews. [Link]

-

Chemical Substance Information. 1,5-DIBROMO-2-METHYL-3-NITROBENZENE. [Link]

-

Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene. [Link]

-

PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. [Link]

-

PubChem. 1,2-Dibromo-5-methyl-3-nitrobenzene. [Link]

-

ResearchGate. (2022, April 22). A stable organic solution of bromine?. [Link]

-

Patil, S., et al. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

Sources

- 1. 67365-46-2|1,5-Dibromo-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1,2-Dibromo-5-methyl-3-nitrobenzene | C7H5Br2NO2 | CID 640612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. mt.com [mt.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Application Note: Multi-Step Synthesis Protocol for 1,5-Dibromo-2-methyl-3-nitrobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Electrophilic Aromatic Substitution (EAS) Strategy, Mechanistic Rationale, and Experimental Methodology.

Executive Summary & Strategic Rationale

1,5-Dibromo-2-methyl-3-nitrobenzene (CAS: 67365-46-2) is a highly functionalized halogenated nitroaromatic compound utilized as a critical molecular building block in the synthesis of complex pharmaceuticals, advanced organic materials, and OLED components[1][2][3].

Synthesizing this specific regiochemistry requires a tightly controlled, three-step Electrophilic Aromatic Substitution (EAS) sequence starting from toluene[4]. The order of operations is not arbitrary; it is strictly dictated by the electronic directing effects and steric hindrance of each subsequent functional group:

-

Primary Bromination: Toluene is brominated first. The methyl group is an activating, ortho/para-directing group. Due to steric hindrance at the ortho positions, the bulky bromine atom preferentially adds to the para position, yielding 1-bromo-4-methylbenzene (p-bromotoluene) as the major product[4].

-

Nitration: The intermediate undergoes nitration. The methyl group is a moderate activator, while the bromine atom is a weak deactivator. The methyl group's directing effect dominates, directing the incoming nitronium ion ( NO2+ ) to its ortho position, yielding 4-bromo-1-methyl-2-nitrobenzene[4].

-

Secondary Bromination: The final bromination is the most electronically demanding. The nitro group is strongly deactivating and meta-directing. The methyl group directs to its remaining open ortho position, and the existing bromine directs ortho to itself. These synergistic directing effects exclusively drive the second bromine to the position ortho to the methyl group and meta to the nitro group. Re-numbering the resulting 1-methyl-2-nitro-4,6-dibromobenzene for the lowest locant set yields the target: 1,5-dibromo-2-methyl-3-nitrobenzene [4].

Mechanistic Pathway

Three-step EAS synthesis pathway for 1,5-dibromo-2-methyl-3-nitrobenzene.

Quantitative Data & Reagent Specifications

The following table summarizes the physicochemical properties of the target compound and the stoichiometric requirements for the synthesis workflow[5].

| Parameter | Specification / Value |

| Target Compound | 1,5-Dibromo-2-methyl-3-nitrobenzene |

| CAS Registry Number | 67365-46-2[1][5] |

| Molecular Formula | C7H5Br2NO2 [5] |

| Molecular Weight | 294.93 g/mol [5] |

| Topological Polar Surface Area | 45.8 Ų[5] |

| Hydrogen Bond Acceptors | 2[5] |

| Complexity Score | 183[5] |

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Bromine is highly corrosive and volatile; handle with extreme caution.

Phase 1: Synthesis of 1-Bromo-4-methylbenzene

-

Preparation: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber system (to neutralize evolved HBr gas).

-

Reagent Loading: Add toluene (1.0 eq) and a catalytic amount of anhydrous iron(III) bromide ( FeBr3 , 0.05 eq) to the flask. Shield the reaction from ambient light to prevent radical side-reactions.

-

Addition: Chill the mixture to 0 °C. Slowly add molecular bromine ( Br2 , 1.05 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until HBr evolution ceases.

-

Workup: Quench the reaction by washing with a saturated aqueous solution of sodium bisulfite ( NaHSO3 ) to destroy unreacted bromine. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via fractional distillation to isolate 1-bromo-4-methylbenzene.

Phase 2: Synthesis of 4-Bromo-1-methyl-2-nitrobenzene

-

Preparation: In a clean, dry round-bottom flask, prepare a nitrating mixture by carefully adding concentrated nitric acid ( HNO3 , 1.1 eq) to concentrated sulfuric acid ( H2SO4 , 1.5 eq) at 0 °C.

-

Addition: Slowly add the purified 1-bromo-4-methylbenzene (from Phase 1) dropwise to the nitrating mixture. Maintain the internal temperature strictly below 10 °C to prevent dinitration[4].

-

Reaction: Stir the mixture at 10 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. Collect the resulting precipitate via vacuum filtration. Wash the crude solid thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol to yield pure 4-bromo-1-methyl-2-nitrobenzene.

Phase 3: Synthesis of 1,5-Dibromo-2-methyl-3-nitrobenzene

-

Preparation: Equip a reaction vessel with a reflux condenser and gas scrubber. Add 4-bromo-1-methyl-2-nitrobenzene (from Phase 2) and anhydrous FeBr3 (0.1 eq).

-

Addition: Add Br2 (1.2 eq) dropwise. Mechanistic Note: Because the ring is now significantly deactivated by the nitro group, this substitution requires harsher conditions than Phase 1.

-

Reaction: Gradually heat the mixture to 60–70 °C and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool to room temperature and quench with saturated aqueous NaHSO3 . Extract with dichloromethane (DCM). Wash the organic phase sequentially with saturated NaHCO3 and brine. Dry over MgSO4 and evaporate the solvent.

-

Purification: Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the final target, 1,5-dibromo-2-methyl-3-nitrobenzene[4].

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, the final product must be characterized to confirm exact regiochemistry:

-

1H NMR Spectroscopy: Essential for confirming the substitution pattern. The two aromatic protons in 1,5-dibromo-2-methyl-3-nitrobenzene will appear as two distinct singlets (or very finely coupled doublets due to meta-coupling) in the downfield region, distinct from the splitting patterns of undesired isomers.

-

Mass Spectrometry (GC-MS/LC-MS): Will show a characteristic isotopic cluster for a dibrominated compound (M, M+2, M+4 in a 1:2:1 ratio) centered around the exact mass of ~292.87 Da (monoisotopic)[5].

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,5-Dibromo-2-methyl-3-nitrobenzene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[1][4][5] Its applications are extensive, particularly in the pharmaceutical and materials science industries for the construction of complex molecular architectures like biaryls and polyolefins.[1][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling to a challenging substrate: 1,5-dibromo-2-methyl-3-nitrobenzene . This substrate presents unique considerations due to the presence of two bromine atoms with different steric and electronic environments, an electron-withdrawing nitro group, and a sterically demanding methyl group. Understanding how to control the selectivity of the coupling (mono- versus di-arylation) is a key focus of this guide.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step.[1][5]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1][5][7]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5][7]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Strategies for 1,5-Dibromo-2-methyl-3-nitrobenzene

The structure of 1,5-dibromo-2-methyl-3-nitrobenzene presents several challenges that must be addressed to achieve successful and selective cross-coupling:

-

Steric Hindrance: The bromine atom at the 1-position is flanked by a methyl group, increasing its steric bulk. This can hinder the oxidative addition step.

-

Electronic Effects: The nitro group is strongly electron-withdrawing, which can activate the aryl bromide towards oxidative addition.[5]

-

Selectivity: With two bromine atoms, the reaction can potentially yield mono- or di-arylated products. Controlling this selectivity is crucial for synthesizing specific target molecules. The electronic and steric differences between the two bromine positions can be exploited to favor mono-arylation. The bromine at the 5-position is electronically activated by the para-nitro group, while the bromine at the 1-position is sterically hindered.

To address these challenges, careful selection of the reaction parameters is essential.

Recommended Reaction Components

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura reaction.[8][9]

| Component | Recommended Options | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources that are activated in situ.[4] |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands are crucial for coupling sterically hindered aryl halides and can enhance catalytic activity.[10][11][12] |

| Base | K₃PO₄, Cs₂CO₃ | These bases are effective in a wide range of Suzuki couplings and are generally compatible with sensitive functional groups.[4][5] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are common, but pinacol esters can offer improved stability and are less prone to protodeboronation.[4][13] |

| Solvent | Toluene, Dioxane, THF, often with a small amount of water | The choice of solvent can influence reaction rate and selectivity.[4][8][9][14] A biphasic system with water can be beneficial. |

Protocol for Selective Mono-Arylation

This protocol is designed to favor the selective coupling at the more reactive 5-position of 1,5-dibromo-2-methyl-3-nitrobenzene.

Materials

-

1,5-dibromo-2-methyl-3-nitrobenzene

-

Arylboronic acid (1.1 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.5 equivalents)

-

Toluene

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,5-dibromo-2-methyl-3-nitrobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol for Double (Di-Arylation)

To achieve double arylation, more forcing conditions and a higher stoichiometry of the boronic acid are typically required.

Materials

-

1,5-dibromo-2-methyl-3-nitrobenzene

-

Arylboronic acid (2.5 equivalents)

-

Pd₂(dba)₃ (3 mol%)

-

XPhos (6 mol%)

-

Cs₂CO₃ (4 equivalents)

-

Dioxane

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried Schlenk flask, combine 1,5-dibromo-2-methyl-3-nitrobenzene (1.0 mmol), the arylboronic acid (2.5 mmol), Pd₂(dba)₃ (0.03 mmol), XPhos (0.06 mmol), and Cs₂CO₃ (4.0 mmol).

-

Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with an inert gas.

-

Solvent Addition: Add degassed dioxane (8 mL) and degassed water (0.8 mL) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.

-

Workup: After the reaction is complete, cool to room temperature. Add ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Purify the residue by flash column chromatography to obtain the di-arylated product.

Visualizing the Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or ensuring all reagents and solvents are scrupulously dry and degassed.

-

Incomplete Conversion: This may indicate catalyst deactivation. Increasing the catalyst loading or using a more robust ligand can be beneficial.

-